
(R)-2-(1-Amino-2-hydroxyethyl)-4-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1R)-1-Amino-2-hydroxyethyl]-4-methoxyphenol is an organic compound with the molecular formula C9H13NO3. This compound is characterized by the presence of an amino group, a hydroxyl group, and a methoxy group attached to a benzene ring. It is a chiral molecule, meaning it has a non-superimposable mirror image.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R)-1-amino-2-hydroxyethyl]-4-methoxyphenol typically involves the following steps:
Starting Material: The synthesis often begins with a substituted benzene derivative.
Functional Group Introduction: The amino and hydroxyl groups are introduced through a series of reactions, such as nitration followed by reduction, or direct amination.
Methoxylation: The methoxy group is introduced via methylation reactions, often using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and specific reaction conditions (e.g., temperature, pressure) are carefully controlled to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-[(1R)-1-Amino-2-hydroxyethyl]-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
2-[(1R)-1-Amino-2-hydroxyethyl]-4-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Used in the production of dyes, pharmaceuticals, and other chemical products.
Mecanismo De Acción
The mechanism of action of 2-[(1R)-1-amino-2-hydroxyethyl]-4-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in these interactions, often forming hydrogen bonds or participating in redox reactions. The methoxy group can influence the compound’s lipophilicity and overall bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
2-[(1R)-1-Amino-2-hydroxyethyl]-4-hydroxyphenol: Similar structure but with a hydroxyl group instead of a methoxy group.
2-[(1R)-1-Amino-2-hydroxyethyl]-4-ethoxyphenol: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
2-[(1R)-1-Amino-2-hydroxyethyl]-4-methoxyphenol is unique due to the presence of the methoxy group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The methoxy group can enhance the compound’s stability and solubility in organic solvents, making it more suitable for certain applications.
Propiedades
Fórmula molecular |
C9H13NO3 |
|---|---|
Peso molecular |
183.20 g/mol |
Nombre IUPAC |
2-[(1R)-1-amino-2-hydroxyethyl]-4-methoxyphenol |
InChI |
InChI=1S/C9H13NO3/c1-13-6-2-3-9(12)7(4-6)8(10)5-11/h2-4,8,11-12H,5,10H2,1H3/t8-/m0/s1 |
Clave InChI |
RZWNTZCQLDERCI-QMMMGPOBSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)O)[C@H](CO)N |
SMILES canónico |
COC1=CC(=C(C=C1)O)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


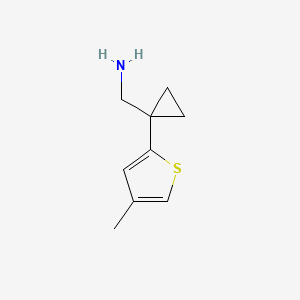


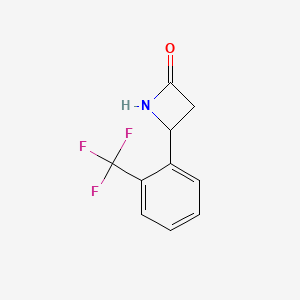
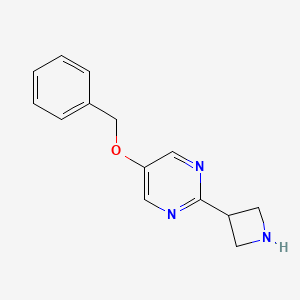

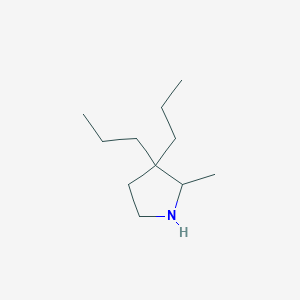
methoxy]carbonyl})amino}propanoic acid](/img/structure/B13616904.png)
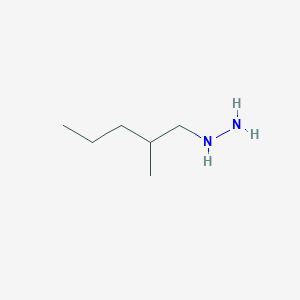
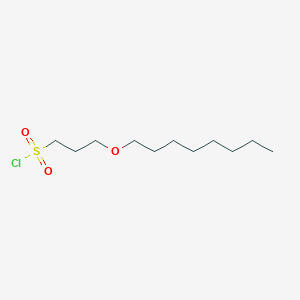
![5'-Bromo-2'-fluoro-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13616913.png)
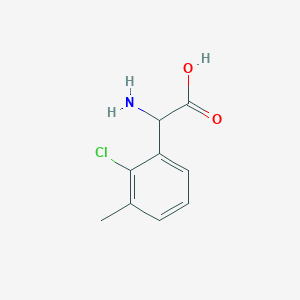

![1-[2-(Methylsulfonyl)phenyl]ethanamine](/img/structure/B13616938.png)
